molecular formula C16H16N2O2 B2935253 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 55490-98-7

6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2935253
CAS No.: 55490-98-7
M. Wt: 268.316
InChI Key: IFDQFRPTPLOXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes an amino group, a butyl side chain, and a benzoisoquinoline core

Scientific Research Applications

Preparation Methods

The synthesis of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carbaldehyde with an amine source can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and solvents play a crucial role in these reactions, and conditions such as temperature, pressure, and reaction time are carefully controlled to ensure the desired outcome .

Chemical Reactions Analysis

6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent probe is based on its ability to bind selectively to metal ions, leading to changes in its fluorescence properties . In biological systems, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and the molecular targets of interest .

Comparison with Similar Compounds

6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as quinolines and other isoquinoline derivatives. While quinolines are known for their antimalarial properties, isoquinolines have a broader range of applications, including anticancer and enzyme inhibition activities . The unique structure of this compound, with its amino group and butyl side chain, distinguishes it from other isoquinoline derivatives and contributes to its specific properties and applications .

Similar Compounds

  • Quinolines
  • Isoquinoline derivatives
  • Benzoisoquinoline derivatives
  • Quinone derivatives
  • Hydroquinone derivatives

Properties

IUPAC Name

6-amino-2-butylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-3-9-18-15(19)11-6-4-5-10-13(17)8-7-12(14(10)11)16(18)20/h4-8H,2-3,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDQFRPTPLOXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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